2-Bromo-1,1-difluoroethane
Overview
Description
2-Bromo-1,1-difluoroethane, also known as Ethane,2-bromo-1,1-difluoro-, is a chemical compound with the molecular formula C2H3BrF2 . Its molecular weight is 144.95 g/mol .
Synthesis Analysis
An efficient synthesis of 2-bromo-1- [18F]fluoroethane from commercially available 1,2-dibromoethane has been developed .Molecular Structure Analysis
The molecular structure of 2-Bromo-1,1-difluoroethane can be represented as C (C (F)F)Br .Chemical Reactions Analysis
The kinetics of the hydrogen abstraction reactions of 1,1‐ and 1,2‐difluoroethane with hydroxyl radical have been studied .Physical And Chemical Properties Analysis
2-Bromo-1,1-difluoroethane has a density of 1.7±0.1 g/cm3, a boiling point of 56.1±8.0 °C at 760 mmHg, and a vapour pressure of 242.5±0.1 mmHg at 25°C .Scientific Research Applications
Thermophysical Property Analysis
2-Bromo-1,1-difluoroethane is a compound with a molar mass of 144.9468064 . It has been critically evaluated for various thermophysical properties . These include:
Chemical Structure Analysis
The chemical structure of 2-Bromo-1,1-difluoroethane has been analyzed and is available as a 2D Mol file or as a computed 3D SD file . This allows researchers to study its molecular geometry and electronic structure, which can be crucial in understanding its reactivity and interactions with other molecules.
Kinetics and Thermochemistry
The kinetics and thermochemistry of the reaction of 1,1-difluoroethane with iodine have been studied . This provides valuable information about the energy changes and rate of reaction, which can be used in various applications such as reaction optimization and catalyst design.
Safety and Hazards
properties
IUPAC Name |
2-bromo-1,1-difluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrF2/c3-1-2(4)5/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYROUWXXSWCMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074403 | |
Record name | 2-Bromo-1,1-difluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,1-difluoroethane | |
CAS RN |
359-07-9 | |
Record name | 2-Bromo-1,1-difluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1,1-difluoroethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 2-bromo-1,1-difluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Bromo-1,1-difluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1,1-difluoroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMO-1,1-DIFLUOROETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00QR9XS58S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 2-bromo-1,1-difluoroethane discussed in the provided research?
A: The research primarily discusses the use of 2-bromo-1,1-difluoroethane as a comonomer in the production of rapidly cross-linking fluoropolymers. [] Specifically, it acts as a chain transfer agent during polymerization, introducing bromine-containing end groups into the polymer chains. [] These bromine end groups facilitate rapid crosslinking reactions, leading to desirable material properties. []
Q2: How does the presence of 2-bromo-1,1-difluoroethane affect the properties of the final fluoropolymer?
A: Incorporating 2-bromo-1,1-difluoroethane into the fluoropolymer structure primarily influences its crosslinking behavior. [] The bromine end groups introduced by this compound enable rapid crosslinking reactions, resulting in a more tightly bound and robust polymer network. [] This enhanced crosslinking can lead to improved mechanical properties, such as increased tensile strength and chemical resistance, compared to non-crosslinked fluoropolymers.
Q3: Are there any alternative compounds mentioned in the research that can be used similarly to 2-bromo-1,1-difluoroethane in fluoropolymer synthesis?
A: Yes, the research mentions several alternative compounds that can be used similarly to 2-bromo-1,1-difluoroethane for introducing halogens into fluoropolymer chains. These include diiodomethane, 1,2-diiodo-1,1-difluoroethane, 1-iodo-2-bromo-1,1-difluoroethane, and 1-bromo-2-iodo-1,1-difluoroethane. [] The choice of the specific compound may depend on factors like desired crosslinking rate, final polymer properties, and cost-effectiveness.
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